molecular formula C11H17NO3 B13043118 (1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

Cat. No.: B13043118
M. Wt: 211.26 g/mol
InChI Key: NSMUMAQWGCHTAT-WRWORJQWSA-N
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Description

(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound features a unique structure with an amino group and two methoxy groups attached to a phenyl ring, making it a valuable molecule for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.

    Hydroxylation: The final step involves the hydroxylation of the chiral amine to introduce the hydroxyl group at the appropriate position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it valuable for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL: The enantiomer of the compound, which may exhibit different biological activities due to its opposite stereochemistry.

    1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL: The racemic mixture containing both enantiomers.

    1-Amino-1-(2,4-dimethoxyphenyl)ethanol: A structurally similar compound with a different substitution pattern.

Uniqueness

(1S,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1

InChI Key

NSMUMAQWGCHTAT-WRWORJQWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)OC)OC)N)O

Origin of Product

United States

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